N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3,3,3-trifluoropropane-1-sulfonamide
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Description
N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3,3,3-trifluoropropane-1-sulfonamide is a useful research compound. Its molecular formula is C25H33F3N4O3S and its molecular weight is 526.62. The purity is usually 95%.
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Scientific Research Applications
In vitro Biological Assessment and Antibacterial Potential
Research by Virk et al. (2023) on related compounds highlights the bioactivity potential of molecules combining functionalities like azinane, sulfonamide, and oxadiazole. These compounds displayed modest antibacterial potential, with specific derivatives showing significant activity against bacterial strains and enzymes, such as α-glucosidase, acetylcholinesterase, and urease inhibitors (Virk et al., 2023).
Antiprotozoal Activity
A study by Dolensky et al. (2022) investigated derivatives with azabicyclo nonanes linked to tetrazole or sulfonamide cores, revealing significant antiprotozoal activities against strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense, highlighting their potential in treating protozoal infections (Dolensky et al., 2022).
HIV-1 Entry Inhibitors
The patent evaluation by Supuran (2011) on sulfonamide derivatives incorporating azabicyclo[3.2.1]octane suggests their role as antagonists of the C-C chemokine receptor 5 (CCR5), crucial for the entry of HIV-1 into cells. This implies potential applications in developing novel antiviral agents (Supuran, 2011).
Synthesis and Pharmacological Evaluation for Antimicrobial and Antitubercular Agents
Kumar et al. (2013) synthesized novel sulfonyl derivatives showing significant antibacterial, antifungal, and antitubercular activities. This underlines the importance of such compounds in developing new treatments against infectious diseases (Kumar et al., 2013).
Properties
IUPAC Name |
N-[3-[3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-3,3,3-trifluoropropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33F3N4O3S/c26-25(27,28)12-14-36(33,34)31-22(17-5-2-1-3-6-17)11-13-32-20-9-10-21(32)16-19(15-20)23-29-24(35-30-23)18-7-4-8-18/h1-3,5-6,18-22,31H,4,7-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBQFKDTUWDICA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3CC4CCC(C3)N4CCC(C5=CC=CC=C5)NS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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